molecular formula C13H13N3O3 B7059552 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone

1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone

Cat. No.: B7059552
M. Wt: 259.26 g/mol
InChI Key: JWAHGUXSITVBTB-UHFFFAOYSA-N
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Description

1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the oxazolone moiety. Common synthetic routes include:

  • Aminomethylation: : This involves the reaction of pyridopyrimidinethione with formaldehyde solution (37%) and different primary aromatic amines.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: : The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : It is explored for its therapeutic potential in the development of new drugs.

  • Industry: : The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,3-Dihydropyrido[2,3-d]oxazol-2-one: : This compound shares a similar oxazolone structure but lacks the methyl group.

  • 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone: : This compound has a thiophene group instead of the oxazole group.

These comparisons help in understanding the structural and functional differences that contribute to the unique properties of this compound.

Properties

IUPAC Name

1-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-2-3-11-13(14-9)18-7-5-16(11)12(17)8-10-4-6-19-15-10/h2-4,6H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHGUXSITVBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CCO2)C(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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